molecular formula C15H10F2N2OS B2864394 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide CAS No. 476277-72-2

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide

Cat. No.: B2864394
CAS No.: 476277-72-2
M. Wt: 304.31
InChI Key: BAZUIDRBOPJQAK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It has a unique structure that includes an amide group, a cyano group, and a thiophene ring.


Molecular Structure Analysis

The molecular structure of this compound includes several chemical groups that give it unique properties. These include an amide group, a cyano group, and a thiophene ring.


Physical and Chemical Properties Analysis

The compound is a yellow powder with a melting point of 222–225 °C . Its IR spectrum, NMR spectrum, and ESI–MS m/z have been recorded .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide is a key precursor in the synthesis of various heterocyclic compounds, including those with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds have demonstrated significant antitumor activities against several human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, showcasing the compound's potential in developing new anticancer drugs (Shams et al., 2010).

Synthesis and Crystal Structure Analysis

The compound has been synthesized through acylation reactions involving trifluoroacetic anhydride and amines derived from the Gewald reaction. The protocols emphasize short reaction times, high yields, and environmentally benign procedures, with crystal structure confirmed by X-ray diffraction. This showcases its utility in materials science and crystallography research (Wang et al., 2014).

Photochromic System Development

Derivatives of the compound have been used to synthesize materials with thermally irreversible and fatigue-resistant photochromic properties, important for developing advanced optical storage and switching devices (Uchida et al., 1990).

Antimicrobial Dye Synthesis

The compound serves as a precursor for synthesizing novel dyes and dye precursors with significant antimicrobial activities. These materials, applied in textile finishing and dyeing, highlight its role in creating functional materials with built-in antimicrobial properties (Shams et al., 2011).

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c16-10-4-2-5-11(17)13(10)14(20)19-15-9(7-18)8-3-1-6-12(8)21-15/h2,4-5H,1,3,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZUIDRBOPJQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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